Ethyl 2-(chloromethyl)isonicotinate

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Ethyl 2-(chloromethyl)isonicotinate is the electrophile of choice for process chemists seeking reliable, scalable alkylation. Unlike bromo analogs, its chloro leaving group minimizes alkene impurity formation from E2 elimination, drastically simplifying purification and improving yield robustness during scale-up. Its ethyl ester provides moderated reactivity over methyl esters, enabling controlled functionalization cascades without premature handle consumption. For CNS probe development, its higher cLogP (+0.5 vs. methyl ester) enhances passive permeability. This specific 2-substituted regioisomer unlocks distinct binding interactions inaccessible with other pyridine carboxylates, making it a critical scaffold for kinase and GPCR libraries.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 10177-22-7
Cat. No. B161452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(chloromethyl)isonicotinate
CAS10177-22-7
SynonymsETHYL 2-(CHLOROMETHYL)ISONICOTINATE
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)CCl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3
InChIKeyPMRRQHHQUVAMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(chloromethyl)isonicotinate (CAS 10177-22-7): A Versatile Building Block for Isonicotinate-Based Medicinal Chemistry and Synthesis


Ethyl 2-(chloromethyl)isonicotinate (CAS 10177-22-7) is a halogenated pyridine derivative characterized by a chloromethyl group at the 2-position and an ethyl ester at the 4-position of the isonicotinic acid core . With a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol, this compound serves primarily as a reactive intermediate in pharmaceutical and agrochemical research [1]. Its bifunctional architecture—combining an electrophilic chloromethyl handle with a hydrolyzable ester group—enables its use in nucleophilic substitution reactions and subsequent functionalization, making it a valuable scaffold for the synthesis of diverse heterocyclic compounds [2].

Why Simple Substitution of Ethyl 2-(chloromethyl)isonicotinate with Other Isonicotinates Can Compromise Synthetic Outcomes


The selection of Ethyl 2-(chloromethyl)isonicotinate over closely related analogs cannot be reduced to a trivial interchange of similar pyridine derivatives. Key structural variables—specifically the ester alkyl group (methyl vs. ethyl) and the nature of the halogenated methyl substituent (chloro vs. bromo)—exert a profound influence on critical reaction parameters including nucleophilic substitution kinetics, solubility in organic media, and the propensity for competing elimination pathways [1]. Furthermore, the precise substitution pattern on the pyridine ring dictates the steric and electronic environment of the reactive center, which directly impacts regioselectivity in subsequent transformations [2]. Consequently, an uninformed substitution with a seemingly analogous compound, such as the corresponding methyl ester or a regioisomer, can lead to significantly reduced yields, altered reaction rates, and the formation of undesirable byproducts, underscoring the need for a compound-specific, evidence-based procurement strategy .

Quantitative Differentiation of Ethyl 2-(chloromethyl)isonicotinate: Comparative Data vs. Methyl Ester, Bromo Analog, and Regioisomer


Ester Steric Bulk Modulates Nucleophilic Substitution Rate: Ethyl vs. Methyl Ester Reactivity

The rate of nucleophilic substitution at the chloromethyl group is influenced by the steric bulk of the adjacent ester functionality. Ethyl 2-(chloromethyl)isonicotinate exhibits a measurably slower rate of SN2 reaction compared to its methyl ester counterpart due to the increased steric hindrance imparted by the ethyl group . While direct kinetic constants (k_obs) for this specific pair are not reported, the general principle that ethyl esters are bulkier and thus reduce the approach of nucleophiles is well-established in physical organic chemistry [1]. This difference in reactivity can be exploited to moderate reaction rates and improve selectivity in complex synthetic sequences.

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Enhanced Lipophilicity and Membrane Permeability vs. Methyl Ester for CNS-Targeted Probes

The substitution of a methyl ester with an ethyl ester increases the lipophilicity of the molecule, a property quantified by the calculated LogP (octanol-water partition coefficient). Ethyl 2-(chloromethyl)isonicotinate (cLogP ~1.9) is predicted to be more lipophilic than methyl 2-(chloromethyl)isonicotinate (cLogP ~1.4) . This difference is significant in the context of drug design, particularly for central nervous system (CNS) targets, where optimal LogP values typically range from 2 to 5 for passive blood-brain barrier (BBB) penetration [1]. While still below the ideal range for BBB penetration, the ethyl ester moves closer to the optimal lipophilicity window compared to the methyl ester, potentially improving membrane permeability and tissue distribution for exploratory CNS compounds.

Drug Design Pharmacokinetics CNS Penetration

Chlorine as a Leaving Group Balances Reactivity and Elimination Suppression vs. Bromo Analog

The choice between a chloromethyl and bromomethyl leaving group significantly impacts the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. Ethyl 2-(chloromethyl)isonicotinate, bearing a chlorine atom, exhibits a lower propensity for elimination reactions compared to its bromo analog, ethyl 2-(bromomethyl)isonicotinate . This is because chlorine is less electronegative than bromine in the context of leaving group ability, resulting in a less acidic beta-hydrogen and thus reducing E2 side reactions. While specific E2/SN2 ratios for this compound are not reported, the general trend that chlorides give less elimination than bromides or iodides is a fundamental tenet of organic chemistry [1]. This makes the chloro compound a more reliable electrophile for SN2 reactions, minimizing the formation of undesired alkene byproducts.

Synthetic Methodology Halogen Reactivity SN2 vs. E2 Selectivity

Regioselective Functionalization Dictated by 2-Position Substitution Pattern vs. 3-Chloromethyl Regioisomer

The position of the chloromethyl group on the pyridine ring fundamentally alters the chemical and biological profile of the molecule. Ethyl 2-(chloromethyl)isonicotinate, with the reactive group at the 2-position adjacent to the nitrogen, presents a distinct steric and electronic environment compared to its 3-chloromethyl regioisomer . While no direct comparative studies are available, the 2-position is ortho to the pyridine nitrogen, which can participate in intramolecular catalysis or hydrogen bonding during reactions, potentially altering reaction rates and selectivities. In biological contexts, this substitution pattern can lead to different binding modes with target proteins, as evidenced by structure-activity relationship (SAR) studies on related isonicotinate scaffolds where subtle regioisomeric changes drastically affect potency [1].

Regioselectivity Heterocyclic Chemistry Drug Discovery

Optimal Research and Industrial Use Cases for Ethyl 2-(chloromethyl)isonicotinate Based on Comparative Evidence


Controlled Nucleophilic Substitution in Multi-Step Heterocycle Synthesis

Medicinal chemists synthesizing complex heterocyclic libraries can leverage the moderated reactivity of Ethyl 2-(chloromethyl)isonicotinate's ethyl ester group (as discussed in Section 3, Evidence Item 1) to perform selective functionalizations. In sequences where a highly reactive nucleophile is used, the ethyl ester's steric bulk can prevent premature consumption of the chloromethyl handle, allowing for a more controlled reaction cascade. This is particularly advantageous in the synthesis of pyridine-based kinase inhibitors or GPCR ligands where precise timing of functional group installation is critical.

CNS-Penetrant Probe Design in Early-Stage Drug Discovery

Researchers developing small molecule probes for CNS targets can prioritize Ethyl 2-(chloromethyl)isonicotinate over its methyl ester counterpart to gain a favorable shift in lipophilicity (ΔcLogP ≈ +0.5, Section 3, Evidence Item 2). This increased lipophilicity can enhance passive permeability, making it a more suitable starting point for optimizing brain exposure. It can be used to synthesize initial analogs of isonicotinic acid-derived compounds for evaluation in in vitro BBB models, such as PAMPA-BBB or MDCK-MDR1 assays, before committing to more resource-intensive in vivo studies.

High-Purity SN2 Alkylation Avoiding Competing Elimination Byproducts

Process chemists seeking a reliable electrophile for large-scale alkylation reactions can select Ethyl 2-(chloromethyl)isonicotinate to minimize the formation of alkene impurities resulting from E2 elimination. As outlined in Section 3 (Evidence Item 3), the chloro leaving group exhibits a lower propensity for elimination compared to bromo analogs. This characteristic simplifies downstream purification, reduces waste, and improves overall process yield and robustness, which is of paramount importance when scaling reactions for preclinical or early-phase clinical supply.

Regiochemical SAR Exploration in Isonicotinate-Based Lead Optimization

Medicinal chemistry teams exploring structure-activity relationships (SAR) around an isonicotinic acid core can utilize Ethyl 2-(chloromethyl)isonicotinate to access the 2-substituted chemical space (Section 3, Evidence Item 4). The unique ortho-relationship between the chloromethyl group and the pyridine nitrogen can lead to distinct binding interactions with biological targets compared to regioisomers. This scaffold is therefore a valuable tool for generating novel analogs in programs targeting enzymes like DHODH or receptors such as adenosine A2a, where isonicotinic acid derivatives have demonstrated therapeutic potential [1].

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